6-Hydroxy Desloratadine
CAS No.: 119410-05-8
VCID: VC0194712
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 6-Hydroxy Desloratadine is a hydroxylated metabolite of desloratadine . Desloratadine, sold under the brand name Clarinex, is a tricyclic H1 inverse agonist antihistamine used to treat allergies . It provides relief from nasal and non-nasal symptoms associated with allergic rhinitis, including sneezing, nasal discharge, itching, and nasal congestion . Desloratadine is also effective for chronic idiopathic urticaria . After oral administration, desloratadine selectively blocks peripheral histamine H1-receptors, preventing entry into the central nervous system . Pharmacologically, desloratadine functions as an inverse agonist at the histamine H1 receptor . It is well absorbed, reaching peak plasma concentrations in about three hours, with 83 to 87% binding to plasma proteins . Desloratadine is metabolized into 3-hydroxydesloratadine . Studies have shown that co-administration of desloratadine with erythromycin, ketoconazole, or azithromycin can result in elevated blood plasma concentrations of desloratadine and its metabolite, 3-hydroxydesloratadine . Another similar compound is 5-Hydroxy Desloratadine . As an experienced research assistant, it's important to demonstrate the ability to gather, analyze, and present data precisely . A research assistant must be able to use methodologies and communicate findings effectively . When applying for a research position, it is helpful to highlight your proficiency in research methodologies, provide examples of conducting experiments, and incorporate quantifiable data to show the value of contributions to research projects . A cover letter is also essential, as it adds a personal touch, demonstrating enthusiasm and suitability for the position . |
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CAS No. | 119410-05-8 |
Product Name | 6-Hydroxy Desloratadine |
Molecular Formula | C19H19ClN2O |
Molecular Weight | 326.8 g/mol |
IUPAC Name | 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol |
Standard InChI | InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 |
Standard InChIKey | UEQNVDYYIWHWNX-UHFFFAOYSA-N |
SMILES | C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O |
Canonical SMILES | C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O |
Purity | > 95% |
Synonyms | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)- 5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol; Sch 39090 |
PubChem Compound | 14637770 |
Last Modified | Aug 15 2023 |
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